4-Epidemethylchlortetracycline
Description
A Tetracycline analog as gelatinase inhibitor, used for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
Target of Action
4-Epidemeclocycline, also known as 4-epi-Demeclocycline or 4-Epidemethylchlortetracycline, is a tetracycline antibiotic . The primary targets of this compound are the 30S and 50S ribosomal subunits of bacteria . These subunits play a crucial role in protein synthesis, which is vital for bacterial growth and survival .
Mode of Action
4-Epidemeclocycline interacts with its targets by binding reversibly to the 30S and 50S ribosomal subunits . This binding prevents the amino-acyl tRNA from attaching to the A site of the ribosome, thereby inhibiting protein synthesis . As a result, the growth of the bacteria is halted, leading to its eventual death .
Biochemical Pathways
The action of 4-Epidemeclocycline affects the protein synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the bacteria from producing essential proteins, disrupting their normal functions and growth . The downstream effects include the cessation of bacterial replication and eventually, bacterial death .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The primary result of 4-Epidemeclocycline’s action is the inhibition of bacterial growth . By preventing protein synthesis, the compound disrupts the normal functioning and replication of bacteria, leading to their death . This makes 4-Epidemeclocycline effective in treating a variety of bacterial infections .
Biochemical Analysis
Biochemical Properties
4-Epidemeclocycline interacts with various enzymes, proteins, and other biomolecules. It is known to act as a gelatinase inhibitor , suggesting that it can interact with enzymes such as gelatinases and potentially inhibit their activity
Cellular Effects
4-Epidemeclocycline has been used for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis . This suggests that it may have significant effects on various types of cells and cellular processes. It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific cellular effects of 4-Epidemeclocycline are still being studied.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)/t6-,7-,14+,15-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXHBMASAHGULD-PTACOPLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315701 | |
Record name | 4-Epidemeclocycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14206-59-8 | |
Record name | 4-Epidemethylchlortetracycline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Epidemeclocycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-EPIDEMETHYLCHLORTETRACYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF293A4IUH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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